1-[1,1'-Biphenyl]-4-yl-1-octadecanone 1-[1,1'-Biphenyl]-4-yl-1-octadecanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16048566
InChI: InChI=1S/C30H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(31)29-25-23-28(24-26-29)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3
SMILES:
Molecular Formula: C30H44O
Molecular Weight: 420.7 g/mol

1-[1,1'-Biphenyl]-4-yl-1-octadecanone

CAS No.:

Cat. No.: VC16048566

Molecular Formula: C30H44O

Molecular Weight: 420.7 g/mol

* For research use only. Not for human or veterinary use.

1-[1,1'-Biphenyl]-4-yl-1-octadecanone -

Specification

Molecular Formula C30H44O
Molecular Weight 420.7 g/mol
IUPAC Name 1-(4-phenylphenyl)octadecan-1-one
Standard InChI InChI=1S/C30H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(31)29-25-23-28(24-26-29)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3
Standard InChI Key MQMXWCNYHQFBRS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for 1-[1,1'-Biphenyl]-4-yl-1-octadecanone is 1-(4-biphenylyl)octadecan-1-one, reflecting its biphenyl group attached to the first carbon of an 18-carbon ketone (Fig. 1). The biphenyl component consists of two benzene rings connected by a single bond, with substitution at the para-position (4-position) of one ring. The octadecanone chain (C18H35OC_{18}H_{35}O) introduces hydrophobicity and conformational flexibility.

Key structural features:

  • Biphenyl core: Provides aromatic stability and potential for π-π interactions.

  • Octadecanone tail: Influences solubility, melting point, and phase behavior.

  • Ketone group: Enhances polarity and reactivity, enabling derivatization.

Structural analogs, such as 4-benzyloxyphenylethyl octadecanoate and hydroxylated phenyl octadecanones , highlight the prevalence of long-chain aromatic ketones in thermochromic materials and lipid metabolism .

Synthesis and Manufacturing

While no explicit synthesis route for 1-[1,1'-Biphenyl]-4-yl-1-octadecanone is documented, plausible methods can be inferred from related compounds:

Friedel-Crafts Acylation

A biphenyl substrate could undergo acylation with octadecanoyl chloride (C17H35COClC_{17}H_{35}COCl) in the presence of a Lewis acid catalyst (e.g., AlCl3AlCl_3):

Biphenyl+C17H35COClAlCl31-[1,1’-Biphenyl]-4-yl-1-octadecanone+HCl\text{Biphenyl} + C_{17}H_{35}COCl \xrightarrow{AlCl_3} \text{1-[1,1'-Biphenyl]-4-yl-1-octadecanone} + HCl

This method is widely used for introducing acyl groups to aromatic systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could link pre-functionalized biphenyl boronic acids to ketone-bearing alkyl halides:

4-Biphenylylboronic acid+BrC17H35COPd(0)1-[1,1’-Biphenyl]-4-yl-1-octadecanone\text{4-Biphenylylboronic acid} + BrC_{17}H_{35}CO \xrightarrow{Pd(0)} \text{1-[1,1'-Biphenyl]-4-yl-1-octadecanone}

Such methods are favored for their regioselectivity and mild conditions .

Physicochemical Properties

Physical State and Solubility

  • State: Likely a crystalline solid at room temperature due to the extended alkyl chain and aromatic stacking.

  • Melting Point: Estimated at 80–90°C based on analogs like 1-hydroxy-1-phenyl-3-octadecanone .

  • Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMF, DMSO).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1700 cm1^{-1} (C=O stretch) .

  • NMR:

    • 1H^1H: δ 7.6–7.2 ppm (biphenyl protons), δ 2.5–2.3 ppm (ketone-adjacent CH2_2), δ 1.2–0.8 ppm (alkyl chain) .

    • 13C^{13}C: δ 210 ppm (carbonyl carbon), δ 140–125 ppm (aromatic carbons) .

Applications and Industrial Relevance

Thermochromic Materials

Reversibly thermochromic compositions often incorporate long-chain aromatic ketones to achieve temperature-dependent color changes . The biphenyl group in 1-[1,1'-Biphenyl]-4-yl-1-octadecanone could stabilize charge-transfer complexes, enabling applications in smart packaging or sensors.

Surfactants and Emulsifiers

The amphiphilic structure (hydrophobic alkyl chain + polar ketone) suggests potential as a nonionic surfactant. Analogous compounds are used in lipid emulsions and polymer stabilizers .

Organic Electronics

Biphenyl derivatives are common in organic semiconductors due to their conjugated π-systems. The octadecanone tail could enhance film-forming properties in photovoltaic devices .

Research Findings and Experimental Data

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset above 200°C , indicating suitability for high-temperature applications.

Phase Behavior

Differential scanning calorimetry (DSC) of 1-hydroxy-1-phenyl-3-octadecanone reveals a solid-liquid transition at ~85°C , suggesting that the target compound may exhibit analogous phase changes.

Reactivity

The ketone group is susceptible to nucleophilic attack (e.g., Grignard reactions) and reduction (e.g., NaBH4NaBH_4), enabling derivatization into alcohols or alkanes .

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